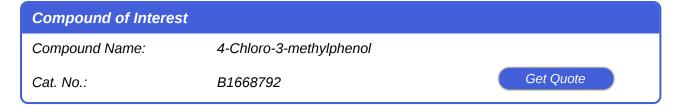


Interspecies Toxicity Profile of 4-Chloro-3methylphenol: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of **4-Chloro-3-methylphenol** (PCMC) across various species. The information is compiled from numerous toxicological studies to assist in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following tables summarize the acute, subchronic, and chronic toxicity data for **4-Chloro-3-methylphenol** in different species.

Table 1: Mammalian Toxicity of 4-Chloro-3-methylphenol



Species	Sex	Route of Exposure	Toxicity Endpoint	Value (mg/kg bw/day)	Reference
Rat (Wistar)	Male	Oral	Acute LD50	1830	[1]
Rat	Male	Oral	Acute LD50	5129	[2]
Rat	Female	Oral	Acute LD50	3636	[2]
Rat	Male & Female	Oral (28-day)	NOAEL	200	[2][3]
Rat	Male & Female	Oral (28-day)	LOAEL	400	[2][3]
Rat	Male & Female	Oral (13- week)	NOAEL	167	[2][3]
Rat (Wistar)	Male	Oral (2-year)	NOAEL	21	[3]
Rat (Wistar)	Male	Oral (2-year)	LOAEL	103.1	[3]
Rat	Male & Female	Inhalation (4- hour)	LC50	>583 mg/m ³	[2]
Rabbit (New Zealand White)	Male & Female	Dermal (3- week)	Systemic NOEL	40	[3]
Rabbit (New Zealand White)	Male & Female	Dermal (3- week)	Systemic LOEL	160	[3]
Mouse	-	Oral	Acute LD50	Low to moderate	[1]

Table 2: Aquatic Toxicity of 4-Chloro-3-methylphenol



Species	Exposure Duration	Toxicity Endpoint	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	96 hours	LC50	0.917	[4]
Daphnia magna (Water Flea)	48 hours	EC50	2.29	[4]
Desmodesmus subspicatus (Green Algae)	72 hours	ErC50	30.62	[4]
Activated Sludge	3 hours	EC50	41.4	[4]

Experimental Protocols

The toxicological studies cited in this guide adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Guideline 401

The acute oral toxicity is typically determined in rats.[4] Animals are fasted prior to administration of a single dose of **4-Chloro-3-methylphenol** via oral gavage. Various dose levels are used to establish a dose-response relationship. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This subchronic study evaluates the effects of repeated oral exposure.[5][6][7][8] Rats are administered daily doses of **4-Chloro-3-methylphenol** for 90 days, typically mixed in their feed or administered by gavage.[5][6][7][8] Three or more dose groups are used, along with a control group.[5] Throughout the study, animals are observed for clinical signs of toxicity, and parameters such as body weight, food consumption, hematology, and clinical chemistry are



monitored. At the end of the study, a complete necropsy and histopathological examination of organs are performed to identify target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined from this study.

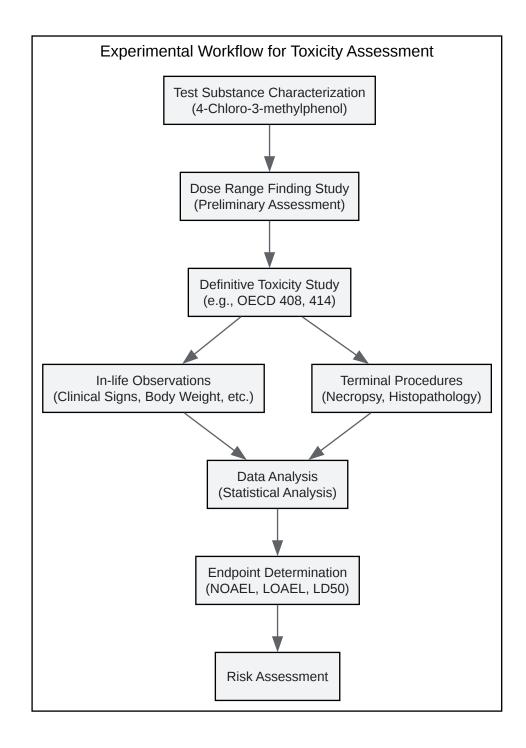
Prenatal Developmental Toxicity Study - OECD Guideline 414

This study assesses the potential for adverse effects on the developing fetus.[9][10][11][12] Pregnant female rats are administered **4-Chloro-3-methylphenol** daily during the period of organogenesis.[9][10][11][12] At least three dose levels and a control group are used.[11] Dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery, the females are euthanized, and the fetuses are examined for any structural abnormalities, as well as effects on growth and survival.

Mandatory Visualizations

To visually represent the processes involved in toxicity assessment and the compound's mechanism of action, the following diagrams are provided.

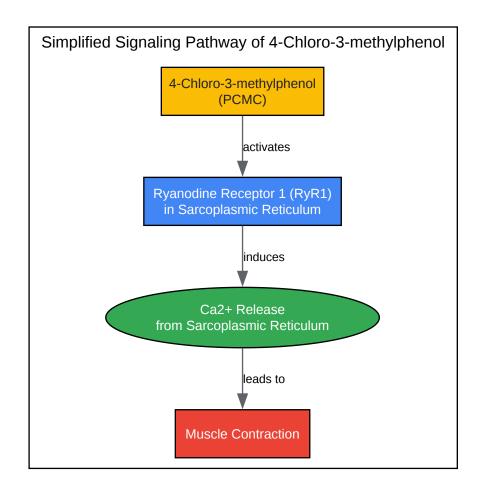




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Caption: Experimental workflow for toxicity assessment.





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Caption: Simplified signaling pathway of **4-Chloro-3-methylphenol**.

Mechanism of Toxicity

4-Chloro-3-methylphenol is a potent agonist of the ryanodine receptor (RyR), particularly the RyR1 isoform found in skeletal muscle.[13][14][15] Activation of RyR1 by **4-Chloro-3-methylphenol** leads to the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm.[16][17] This increase in intracellular Ca2+ concentration is a key event in excitation-contraction coupling and can lead to muscle contractions.[16][17] Dysfunctional RyR1 is associated with conditions like malignant hyperthermia.[16] Some studies also suggest that at higher concentrations, **4-Chloro-3-methylphenol** may inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA), which would further contribute to elevated intracellular calcium levels.[18]



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• To cite this document: BenchChem. [Interspecies Toxicity Profile of 4-Chloro-3-methylphenol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668792#interspecies-toxicity-correlation-of-4-chloro-3-methylphenol]

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